Regioisomeric Identity: 1-Methyl-1H-1,2,4-triazol-5-yl Substitution Determines Pharmacophoric Topology Versus 2-Methyl-3-yl and 1,2,3-Triazole Isomers
The compound is unequivocally the 1-methyl-1H-1,2,4-triazol-5-yl isomer as confirmed by InChIKey AVDBAORDBRKCEO-UHFFFAOYSA-N and SMILES CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)N [1]. The IUPAC synonym “4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonamide” listed on PubChem and other databases reflects a tautomeric designation rather than a distinct, separable regioisomer [1]. In the foundational structure-activity study of 1,2,4-triazole benzenesulfonamides, SitaRam et al. demonstrated that variation in the triazole substitution pattern (e.g., 3a–3g versus 4a–4g versus 5a–5g series) produced Ki differences spanning three orders of magnitude (5.6 nM to >10,000 nM) against hCA isoforms [2]. The 5-yl attachment with a methyl at N1, as in the target compound, defines a specific steric and electronic profile within the carbonic anhydrase active site that cannot be replicated by 1,2,3-triazole ether-linked scaffolds (e.g., PTB series) which exhibit distinct binding poses and selectivity profiles [2].
| Evidence Dimension | Triazole regioisomeric and tautomeric identity |
|---|---|
| Target Compound Data | 1-methyl-1H-1,2,4-triazol-5-yl isomer (InChIKey AVDBAORDBRKCEO-UHFFFAOYSA-N) |
| Comparator Or Baseline | 2-methyl-2H-1,2,4-triazol-3-yl tautomer (CAS-linked synonym); 1,2,3-triazole linked benzenesulfonamides (e.g., PTB scaffold) |
| Quantified Difference | Not quantifiable as a single numeric value; structural speciation confirmed by unique InChIKey. Ki shifts up to >1,000-fold across scaffold sub-series in the 1,2,4-triazole benzenesulfonamide class. |
| Conditions | Structural identity determined by SMILES/InChIKey registry; biological impact inferred from congeneric series SAR in Ref. [2]. |
Why This Matters
Procurement of the correct regioisomer is mandatory because isomeric or tautomeric ambiguity directly translates to unpredictable biological activity, undermining SAR reproducibility and wasting screening resources.
- [1] PubChem. 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide. CID 65601156. Retrieved 2026-05-03. View Source
- [2] SitaRam, et al. Benzenesulfonamide bearing 1,2,4-triazole scaffolds as potent inhibitors of tumor associated carbonic anhydrase isoforms hCA IX and hCA XII. Bioorg Med Chem. 2014;22(6):1873-82. doi:10.1016/j.bmc.2014.01.055. PMID: 24560737. View Source
